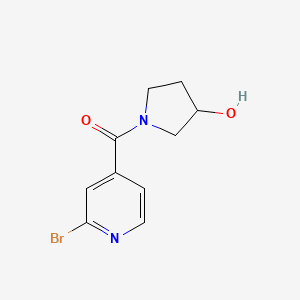

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol

Description

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 2-bromopyridine-4-carbonyl moiety. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 271.12 g/mol . The compound exists in enantiomeric forms (e.g., (3R)-configuration) and is often synthesized for applications in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors .

Properties

IUPAC Name |

(2-bromopyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODKKYGSYYOXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromopyridine and pyrrolidin-3-ol.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the 2-bromopyridine-4-carbonyl chloride and pyrrolidin-3-ol.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form the corresponding lactam, while reduction reactions can be used to modify the pyridine ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol and its analogues:

Structural and Functional Analysis

Core Heterocycle Differences

- Pyrrolidine vs.

- Bromopyridine Carbonyl vs. Chlorobenzyl : The bromopyridine group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity compared to the chlorobenzyl group in 1-(3-chloro-benzyl)-pyrrolidin-3-ol .

Substituent Effects

- For instance, fluorophenyl groups (as in ) increase lipophilicity but reduce steric hindrance compared to bromopyridine.

- Hydroxyl Group Positioning : The hydroxyl group at C3 in pyrrolidin-3-ol derivatives is critical for hydrogen bonding. In dihydrochloride salts (e.g., ), protonation enhances solubility but may reduce membrane permeability.

Stereochemical Considerations

- The (3R)-enantiomer of this compound may exhibit distinct biological activity compared to its (3S)-counterpart or racemic mixtures, as seen in stereospecific antiviral oxadiazole derivatives (e.g., compounds 1a and 1b in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.